![molecular formula C21H18N4O3S B2743941 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941946-64-1](/img/no-structure.png)

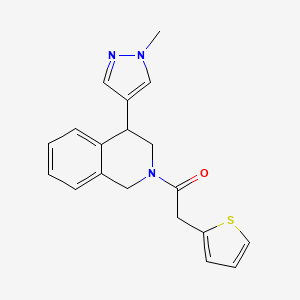

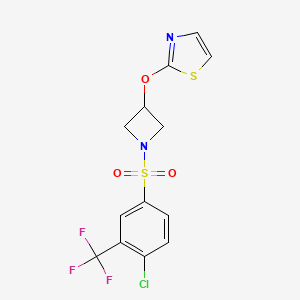

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential as an anticancer agent. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

科学的研究の応用

Green Synthetic Procedures

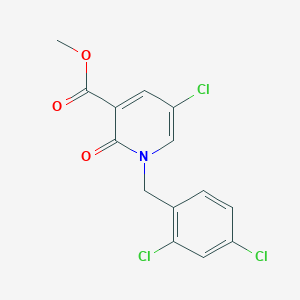

A green synthetic procedure has been developed for the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, which involves a two-step synthesis from anthranilic acid. This process uses environmentally friendly approaches including deep eutectic solvents (DES) and microwave-induced synthesis. The synthesis includes a first step of creating 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in choline chloride:urea DES, followed by S-alkylation in a microwave-induced reaction, yielding the compound with a 59% success rate and characterization through various spectral methods (Molnar, Komar, & Jerković, 2022).

Antagonistic Effects on Human Adenosine A(3) Receptors

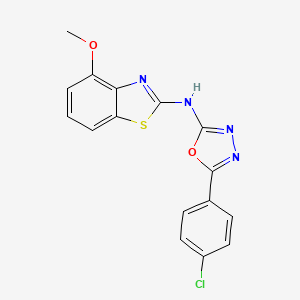

Isoquinoline and quinazoline urea derivatives have been identified to bind to human adenosine A(3) receptors. Through a series of synthesized N-phenyl-N'-quinazolin-4-ylurea derivatives, a structure-affinity analysis was conducted to understand the affinities to adenosine receptors. This research found that specific substitutions on the quinazoline ring increase adenosine A(3) receptor affinity. Notably, N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574) emerged as a potent and selective antagonist for the human adenosine A(3) receptor, indicating its potential utility in further characterizing the A(3) receptor (van Muijlwijk-Koezen et al., 2000).

Novel Urea and Thiourea-Based Quinazoline Derivatives

A study on the synthesis of novel urea and thiourea-based quinazoline derivatives through palladium-catalyzed Suzuki C–C coupling has been reported. This synthesis led to a series of 1-phenyl-3-(4-(4-(m-tolyloxy)quinazolin-2-yl)phenyl)urea/thiourea derivatives, achieved in a short reaction time with good overall yields. These compounds were characterized by IR, NMR, and elemental analysis, highlighting the efficient synthesis method starting from 2,4-dichloroquinazoline (Patel, Chikhalia, & Kumari, 2015).

Pharmacological Screening for Antimicrobial and Anti-Inflammatory Activities

The design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives have been undertaken to explore their antimicrobial, analgesic, and anti-inflammatory activities. This study synthesized a new series of quinazoline-4-one/4-thione derivatives and screened them for their biological activities. Among the synthesized compounds, several showed promising activity against microbes, and some exhibited significant profiles against both pain and inflammation, suggesting the potential of methyl/methoxy groups and amine, urea, and thiourea substitutions in enhancing biological activity (Dash et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with 3-methoxyphenyl isocyanate in the presence of a suitable base to form the desired product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "3-methoxyphenyl isocyanate", "Suitable base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one in a suitable solvent (e.g. DMF, DMSO) and add a suitable base (e.g. triethylamine) to the solution.", "Step 2: Add 3-methoxyphenyl isocyanate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid." ] } | |

CAS番号 |

941946-64-1 |

製品名 |

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |

分子式 |

C21H18N4O3S |

分子量 |

406.46 |

IUPAC名 |

1-(3-methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |

InChI |

InChI=1S/C21H18N4O3S/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26) |

InChIキー |

WAXVZMRLEPXSTG-LYBHJNIJSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)

![3-[(4-Tert-butylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2743860.png)

![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)

![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)

![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)